molecular formula C22H34O5 B1678893 Pleuromutilin CAS No. 125-65-5

Pleuromutilin

Cat. No. B1678893
CAS RN: 125-65-5
M. Wt: 378.5 g/mol
InChI Key: ZRZNJUXESFHSIO-FEOSZSLTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pleuromutilin is a natural antibiotic first discovered in the 1950s from an edible mushroom—Pleurotus mutilus. The pleuromutilins are semisynthetic derivatives of the parent compound that have been used in veterinary medicine for over 3 decades with little evidence of resistant development .


Synthesis Analysis

Pleuromutilin is an antibiotic diterpenoid made by Clitopilus passeckerianus and related fungi. It is the progenitor of a growing class of semi-synthetic antibiotics used in veterinary and human medicine . A linear pathway for pleuromutilin biosynthesis was established, and two shunt pathways involving Pl-sdr and Pl-atf were identified through the rational heterologous expression of combinations of pleuromutilin biosynthetic genes in Aspergillus oryzae .


Molecular Structure Analysis

Pleuromutilin is a diterpenoid antimicrobial isolated from cultures of Clitopilus passeckerianus and related basidiomycete fungi . It has a unique induced-fit type of action that closes the binding pocket within a ribosome, conferring close contact of the drug to its target, therefore improving therapeutic efficacy .


Chemical Reactions Analysis

The biosynthesis of pleuromutilin involves various chemical reactions. It was observed that the absence of various functional groups – 3 ketone, 11 hydroxyl group or 21 ketone – from the pleuromutilin framework affected the antibacterial activity of pleuromutilin congeners .


Physical And Chemical Properties Analysis

Pleuromutilin is a diterpenoid antimicrobial isolated from cultures of Clitopilus passeckerianus and related basidiomycete fungi . Its physical and chemical properties are influenced by its molecular structure and the presence or absence of various functional groups .

Scientific Research Applications

1. Pleuromutilin's Origin and Production

  • Pleuromutilin is a broad-spectrum antibiotic originally derived from fungal secondary metabolites, with a history of over 20 years in veterinary medicine. Recent interest has grown in its application for human therapeutics. It is primarily produced by fungi in the genus Clitopilus, with eleven strains confirmed as pleuromutilin producers. These strains fall within a discrete clade of the genus Clitopilus, highlighting the need for a taxonomic revision of these fungi (Hartley et al., 2009).

2. Pleuromutilin's Antibacterial Spectrum

  • Pleuromutilin and its derivatives selectively inhibit bacterial translation, displaying potent activity against Gram-positive and fastidious Gram-negative pathogens, mycoplasmas, and intracellular organisms like Chlamydia spp. and Legionella pneumophila. Despite over 30 years of veterinary use, pleuromutilin shows very low spontaneous mutation frequencies and slow, stepwise resistance development, making it a valuable antibiotic class for human use (Paukner & Riedl, 2017).

3. Development of Pleuromutilin Derivatives

  • Significant research has been dedicated to developing pleuromutilin derivatives suitable for oral and intravenous delivery, with modifications primarily at the C(14) side chain. The derivatives BC-3205 and BC-7013 are in clinical trials, indicating the ongoing development of pleuromutilin for systemic therapy in humans (Novak & Shlaes, 2010).

4. Structural Modifications and Binding Studies

  • Research into the chemical structure of pleuromutilin has led to innovative modifications, like conjugates with nucleosides or acyclic nucleoside derivatives. These modifications affect binding to the peptidyl transferase center in bacterial ribosomes, offering insights for the rational design of pleuromutilin-based drugs (Lolk et al., 2008).

5. Antibacterial Mechanism and Resistance

  • Pleuromutilins are known for their unique antibacterial mechanism, acting against multi-drug-resistant organisms, with a relatively low rate of resistance development. Studies have detailed the structure-activity relationships of pleuromutilin derivatives, offering insights into their mechanism of action and potential in addressing drug-resistant bacterial infections (Shang et al., 2013).

6. Potential Human and Veterinary Applications

  • Pleuromutilins have been utilized in veterinary medicine for treating infections inswine, poultry, and rabbits. The increasing resistance of pathogens like Brachyspira hyodysenteriae to pleuromutilin raises concerns, as only a limited number of antimicrobials are available for certain diseases. In humans, pleuromutilin derivatives are being developed for serious multidrug-resistant skin infections and respiratory infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA) (van Duijkeren et al., 2014).

7. Pleuromutilin in Human Therapy

  • The journey of pleuromutilin from a veterinary antibiotic to a human therapeutic is marked by the development of derivatives suitable for human use. The first pleuromutilin derivative approved for human use was retapamulin in 2007 for topical applications. The development of new derivatives such as lefamulin for systemic use in humans exemplifies the expanding scope of pleuromutilin in human medicine (Novak, 2011).

8. Novel Synthetic Approaches

  • Advanced synthetic techniques have been employed to modify pleuromutilin, enhancing its antimicrobial properties. This includes the photoinduced radical addition reactions to create novel semisynthetic derivatives, expanding the potential for developing more effective antibiotic agents (Le et al., 2021).

Safety And Hazards

Lefamulin, a semisynthetic pleuromutilin antibiotic, has been approved by the FDA for the treatment of community-acquired bacterial pneumonia (CABP) in adults. It has demonstrated clinical efficacy and a favorable safety profile in two large Phase III clinical trials .

Future Directions

Given the rise of antibiotic-resistant organisms, the use of pleuromutilin may soon change. It may provide a valuable intravenous/oral monotherapy alternative to fluoroquinolones or macrolides for empiric treatment of patients with CABP, including cases of patients at risk for poor outcomes due to age or various comorbidities .

properties

IUPAC Name

[(2R,3S,4S,6R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-hydroxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34O5/c1-6-20(4)11-16(27-17(25)12-23)21(5)13(2)7-9-22(14(3)19(20)26)10-8-15(24)18(21)22/h6,13-14,16,18-19,23,26H,1,7-12H2,2-5H3/t13-,14+,16-,18+,19+,20-,21?,22?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRZNJUXESFHSIO-JKZASVEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC23CCC(=O)[C@H]2C1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pleuromuline

CAS RN

125-65-5
Record name Pleuromulin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.316
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pleuromutilin
Reactant of Route 2
Pleuromutilin
Reactant of Route 3
Pleuromutilin
Reactant of Route 4
Pleuromutilin
Reactant of Route 5
Pleuromutilin
Reactant of Route 6
Pleuromutilin

Citations

For This Compound
5,600
Citations
R Novak - Annals of the New York Academy of Sciences, 2011 - Wiley Online Library
… This paper aims to introduce the reader to the pleuromutilin … pleuromutilin for systemic human use. As outlined throughout the paper, access to data from more than 1,200 pleuromutilin …
Number of citations: 163 nyaspubs.onlinelibrary.wiley.com
E Hunt - Drugs Future, 2000 - access.portico.org
Pleuromutilin was first isolated in 1951 from 2 … prepared and evaluated semisynthetic pleuromutilin analogs, with … acetal derivative of pleuromutilin from Clitopilus pseudopinsitus (14, …
Number of citations: 112 access.portico.org
R Novak, DM Shlaes - Current opinion in investigational drugs …, 2010 - europepmc.org
… pleuromutilin compound to be approved for veterinary use in 1979, followed by valnemulin in 1999. It was not until 2007 that retapamulin became the first pleuromutilin … of pleuromutilin …
Number of citations: 201 europepmc.org
YZ Tang, YH Liu, JX Chen - Mini reviews in medicinal …, 2012 - ingentaconnect.com
… of action of pleuromutilin derivatives and reveal the structure-activity relationship (SAR) of pleuromutilin derivatives. Additionally, the pleuromutilin antibacterial derivative agents in the …
Number of citations: 94 www.ingentaconnect.com
NJ Foy, SV Pronin - Journal of the American Chemical Society, 2022 - ACS Publications
… addition of base to the reaction mixture produced pleuromutilin (1), completing the synthesis … Application of our strategy to the synthesis of mutilin and pleuromutilin delivers the target …
Number of citations: 10 pubs.acs.org
G Högenauer - Mechanism of action of antibacterial agents, 1979 - Springer
In 1951 Kavanagh isolated from two basidiomycetes species, Pleurotus mutilus (Fr.) Sacc. and Pleurotus Passeckerianus Pilat, a substance which showed antibacterial activity. …
Number of citations: 34 link.springer.com
KS Long, LH Hansen, L Jakobsen… - Antimicrobial agents and …, 2006 - Am Soc Microbiol
… Tiamulin is a pleuromutilin antibiotic that is used in veterinary medicine. The recently … To promote rational design of pleuromutilin-based drugs, the binding of the antibiotic pleuromutilin …
Number of citations: 124 journals.asm.org
Z Eyal, D Matzov, M Krupkin, S Paukner, R Riedl… - Scientific reports, 2016 - nature.com
… structures around the pleuromutilin binding pocket has … It was shown that pleuromutilin derivatives mediate inhibition of … Retapamulin is a topically administered pleuromutilin that …
Number of citations: 108 www.nature.com
EG Gibbons - Journal of the American Chemical Society, 1982 - ACS Publications
… Structurally, pleuromutilin is a most intriguing diterpenedue to its intricate tricyclic skeleton … In this communication we report the first total synthesis of (ą)-pleuromutilin (1) by an efficient …
Number of citations: 104 pubs.acs.org
H Egger, H Reinshagen - The Journal of Antibiotics, 1976 - jstage.jst.go.jp
… antibiotic pleuromutilin, produced by some Basidiomycetes, was synthesized by chemical modification of natural pleuromutilin… The monotosylate of pleuromutilin was used as a versatile …
Number of citations: 88 www.jstage.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.